2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine
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Description
“2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a fused heteroaromatic ring bearing pyrazole and pyrimidine units and is considered as the bioisosteres of purines . Compounds with this scaffold have been designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The compounds were designed and synthesized as novel CDK2 targeting compounds .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption of the cell cycle can lead to the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound has been found to have suitable pharmacokinetic properties . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that the compound has good bioavailability . .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM .
Biochemical Analysis
Biochemical Properties
The compound 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine has been found to interact with several enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity .
Cellular Effects
In terms of cellular effects, this compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking simulations have confirmed that the compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory activity against CDK2 remains significant over time .
Metabolic Pathways
Given its inhibitory activity against CDK2, it is likely that it interacts with enzymes involved in cell cycle regulation .
Properties
IUPAC Name |
2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c1-2-13-3-4-15(23-16(13)19-7-1)12-5-8-25(9-6-12)18-14-10-22-24-17(14)20-11-21-18/h1-4,7,10-12H,5-6,8-9H2,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUXUVZTCUOEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=NC=NC5=C4C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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